

# The Journey of Fedratinib: From Discovery to a Targeted Therapy for Myelofibrosis

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide on the Development of a Selective JAK2 Inhibitor

### Introduction

**Fedratinib** (formerly known as TG101348 and SAR302503) is a selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2), a key mediator in the signaling pathway of several cytokines and growth factors that are critical for hematopoiesis and immune function.[1][2] Dysregulation of the JAK/STAT signaling pathway, often driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[3] Myelofibrosis is a debilitating bone marrow disorder characterized by bone marrow fibrosis, splenomegaly, constitutional symptoms, and cytopenias. This technical guide provides a comprehensive overview of the discovery, development, and clinical validation of **fedratinib**, intended for researchers, scientists, and drug development professionals.

## **Discovery and Preclinical Development**

The development of **fedratinib** was a direct result of the discovery of the JAK2V617F mutation in MPNs in 2005, which highlighted JAK2 as a prime therapeutic target.[3]

## **Lead Identification and Optimization**

**Fedratinib** was identified through a rational, structure-based drug design approach.[4] The initial efforts focused on a pyrimidine-based compound library to identify a scaffold with inhibitory activity against JAK2.[3] Subsequent structure-activity relationship (SAR) studies



were conducted to optimize the potency and selectivity of the lead compounds. These studies involved modifying the chemical structure to enhance binding to the ATP-binding pocket of the JAK2 kinase domain, leading to the identification of **fedratinib** as a highly potent and selective inhibitor.[5][6]

### In Vitro Kinase Inhibition Profile

Biochemical assays were instrumental in characterizing the selectivity of **fedratinib**. These assays typically involve incubating the compound with purified recombinant kinase domains and measuring the inhibition of kinase activity, often through phosphorylation of a substrate.

Experimental Protocol: Cell-Free Kinase Activity Assay

A common method for determining the half-maximal inhibitory concentration (IC50) values is a cell-free kinase activity assay.[7] While specific commercial kits and platforms (like those from Invitrogen or Carna Biosciences) are often used, the general protocol involves:

 Reagents: Purified recombinant human kinase domains (e.g., JAK1, JAK2, JAK3, TYK2, FLT3, RET), a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (fedratinib).

#### Procedure:

- The kinase, substrate, and varying concentrations of fedratinib are pre-incubated in a reaction buffer.
- The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically set at or near the Michaelis constant (Km) for each specific kinase to ensure competitive binding can be accurately assessed.
- The reaction is allowed to proceed for a defined period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
  can be done using various methods, such as radioisotope labeling (e.g., <sup>32</sup>P-ATP),
  fluorescence-based assays, or antibody-based detection (e.g., ELISA).



 Data Analysis: The percentage of kinase inhibition at each fedratinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

**Fedratinib** demonstrated high potency against JAK2 and the JAK2V617F mutant, with significantly less activity against other JAK family members, showcasing its selectivity.[3][7][8]

| Kinase Target                                    | IC50 (nM) | Selectivity vs. JAK2 |
|--------------------------------------------------|-----------|----------------------|
| JAK2                                             | 3         | -                    |
| JAK2V617F                                        | 3         | -                    |
| JAK1                                             | 105       | 35-fold              |
| TYK2                                             | 405       | ~135-fold            |
| JAK3                                             | 1002      | >300-fold            |
| FLT3                                             | 15        | 5-fold               |
| RET                                              | 48        | 16-fold              |
| Data compiled from multiple sources.[3][7][8][9] |           |                      |

## **Preclinical Efficacy in Cellular and Animal Models**

**Fedratinib**'s biological activity was further evaluated in various preclinical models.

Experimental Protocol: Cell-Based Proliferation Assays

Cell-based assays were used to assess the antiproliferative effects of **fedratinib** on MPN-derived cell lines.[7]

- Cell Lines: Human erythroblast leukemia (HEL) cells, which are homozygous for the JAK2V617F mutation, and other hematopoietic cell lines.
- Procedure:



- Cells are seeded in microtiter plates and incubated with increasing concentrations of fedratinib for a period, typically 72 hours.
- Cell viability and proliferation are assessed using a colorimetric assay such as the XTT
  assay. In this assay, a tetrazolium salt (XTT) is added to the cells, which is converted to a
  colored formazan product by metabolically active cells.
- The absorbance of the formazan product is measured spectrophotometrically, which is proportional to the number of viable cells.
- Data Analysis: The IC50 for inhibition of proliferation is calculated from the dose-response curve.

Experimental Protocol: JAK2V617F Retroviral Mouse Model of Myeloproliferative Neoplasm

To evaluate the in vivo efficacy of **fedratinib**, a commonly used preclinical model is the JAK2V617F retroviral mouse model.[3][4][10][11][12]

- Model Generation:
  - Bone marrow cells are harvested from donor mice.
  - These cells are transduced ex vivo with a retrovirus encoding the human JAK2V617F mutation.
  - The transduced cells are then transplanted into lethally irradiated recipient mice.
- Treatment and Monitoring:
  - Once the myeloproliferative disease is established (characterized by elevated hematocrit, leukocytosis, and splenomegaly), the mice are treated with **fedratinib** or a vehicle control, typically administered orally.
  - Peripheral blood counts are monitored regularly.
  - At the end of the study, spleens are harvested and weighed. Histopathological analysis of the spleen, liver, and bone marrow is performed to assess for extramedullary hematopoiesis and fibrosis.



 Pharmacodynamic Assessments: To confirm target engagement in vivo, the phosphorylation status of downstream signaling proteins like STAT3 and STAT5 in peripheral blood or bone marrow cells can be assessed by techniques such as flow cytometry or western blotting.

In these preclinical models, **fedratinib** demonstrated a dose-dependent reduction in splenomegaly, normalized peripheral blood counts, and reduced the burden of JAK2V617F-positive cells.[4][11] It also showed the ability to inhibit STAT3/5 phosphorylation and induce apoptosis in MPN cell lines.[2][12]

## **Clinical Development**

The promising preclinical data paved the way for the clinical development of **fedratinib**.

### **Phase 1 and 2 Clinical Trials**

The initial Phase 1 dose-escalation study in patients with intermediate- or high-risk myelofibrosis established the safety profile and determined the maximum tolerated dose.[3] This was followed by Phase 2 studies, including a dose-ranging study, which provided further evidence of clinical activity, particularly in reducing spleen size and alleviating constitutional symptoms.[4]

### **Pivotal Phase 3 Trials: JAKARTA and JAKARTA-2**

The efficacy and safety of **fedratinib** were definitively established in two pivotal clinical trials: JAKARTA for treatment-naive patients and JAKARTA-2 for patients previously treated with ruxolitinib.

Experimental Protocol: Spleen Volume Assessment

A key primary endpoint in these trials was the reduction in spleen volume.[13][14]

- Imaging Modality: Spleen volume was centrally assessed using magnetic resonance imaging (MRI) or computed tomography (CT) scans.
- Procedure:
  - A baseline scan is performed before the initiation of treatment.



- Follow-up scans are conducted at specified time points during the trial (e.g., at the end of cycle 6).
- The spleen is manually contoured on sequential axial images, and the total volume is calculated by summing the areas of the spleen on each slice and multiplying by the slice thickness.
- Response Criteria: A spleen volume response was defined as a reduction of ≥35% from baseline.

Experimental Protocol: Symptom Assessment

Patient-reported outcomes were crucial for evaluating the impact of **fedratinib** on the debilitating symptoms of myelofibrosis.[15][16][17][18][19]

- Instrument: The Myelofibrosis Symptom Assessment Form (MFSAF) was used to quantify symptom burden. The MFSAF is a validated questionnaire where patients rate the severity of key symptoms (e.g., fatigue, night sweats, pruritus, abdominal discomfort, pain under the left ribs, early satiety, and bone pain) on a scale from 0 (absent) to 10 (worst imaginable).
- Scoring: The Total Symptom Score (TSS) is the sum of the scores for the individual symptoms.
- Response Criteria: A symptom response was defined as a ≥50% reduction in the TSS from baseline.

The JAKARTA study was a randomized, double-blind, placebo-controlled Phase 3 trial in patients with intermediate-2 or high-risk myelofibrosis who had not previously received a JAK inhibitor.[4][20][21] Patients were randomized to receive **fedratinib** 400 mg daily, 500 mg daily, or placebo.[20]

Patient Demographics and Baseline Characteristics (Fedratinib 400 mg and Placebo Arms)



| Characteristic                       | Fedratinib 400 mg (n=96) | Placebo (n=96) |
|--------------------------------------|--------------------------|----------------|
| Median Age (years)                   | 65                       | 66             |
| Male (%)                             | 59                       | 60             |
| Primary Myelofibrosis (%)            | 65                       | 60             |
| Post-PV/ET Myelofibrosis (%)         | 35                       | 40             |
| DIPSS Intermediate-2 Risk (%)        | 52                       | 53             |
| DIPSS High Risk (%)                  | 48                       | 47             |
| JAK2V617F Mutation Positive (%)      | 72                       | 72             |
| Median Spleen Volume (cm³)           | 2652                     | 2660           |
| Median Platelet Count (x10°/L)       | 225                      | 213            |
| Data from the JAKARTA trial. [4][21] |                          |                |

### Efficacy Results of the JAKARTA Trial (at 24 weeks)

| Endpoint                                                       | Fedratinib 400 mg<br>(n=96) | Placebo (n=96) | p-value |
|----------------------------------------------------------------|-----------------------------|----------------|---------|
| Spleen Volume<br>Response Rate<br>(≥35% reduction)             | 37% (35/96)                 | 1% (1/96)      | <0.0001 |
| Symptom Response<br>Rate (≥50% reduction<br>in TSS)            | 40% (36/89)                 | 9% (7/81)      | <0.0001 |
| Data from the updated<br>analysis of the<br>JAKARTA trial.[21] |                             |                |         |



The JAKARTA-2 study was a single-arm, open-label Phase 2 trial that evaluated the efficacy and safety of **fedratinib** in patients with myelofibrosis who were resistant or intolerant to the existing JAK inhibitor, ruxolitinib.[3][22]

Efficacy Results of the JAKARTA-2 Trial

| Endpoint                                                   | Fedratinib 400 mg (n=97) |
|------------------------------------------------------------|--------------------------|
| Spleen Volume Response Rate (≥35% reduction)               | 31%                      |
| Symptom Response Rate (≥50% reduction in TSS)              | 27%                      |
| Data from the updated analysis of the JAKARTA-2 trial.[23] |                          |

## **Safety Profile**

The most common adverse events observed with **fedratinib** in the clinical trials were gastrointestinal and hematological.

Common Adverse Events in the JAKARTA Trial (Fedratinib 400 mg vs. Placebo)

| Adverse Event                                                 | Fedratinib 400 mg (n=96) | Placebo (n=95) |
|---------------------------------------------------------------|--------------------------|----------------|
| All Grades (%)                                                | Grade ≥3 (%)             |                |
| Diarrhea                                                      | 66                       | 5              |
| Nausea                                                        | 62                       | 1              |
| Anemia                                                        | 40                       | 30             |
| Vomiting                                                      | 39                       | 3              |
| Thrombocytopenia                                              | 21                       | 12             |
| Data from the updated analysis of the JAKARTA trial. [21][24] |                          |                |



A significant safety concern that emerged during the clinical development of **fedratinib** was the occurrence of cases of suspected Wernicke's encephalopathy, a serious neurological condition caused by thiamine (vitamin B1) deficiency.[3] This led to a clinical hold on the development program in 2013. Subsequent investigations suggested that **fedratinib** may inhibit thiamine transport, and risk mitigation strategies, including thiamine level monitoring and supplementation, were implemented. The clinical hold was lifted in 2017, and the prescribing information for **fedratinib** now includes a boxed warning regarding this risk.[3][21]

## **Pharmacokinetics and Pharmacodynamics**

#### **Pharmacokinetics**

- Absorption: Fedratinib is rapidly absorbed after oral administration, with peak plasma concentrations reached within 2-4 hours.[1][25][26][27]
- Distribution: It has a large apparent volume of distribution (1770 L) and is highly bound to plasma proteins (>92%).[27][28]
- Metabolism: Fedratinib is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19.[25][26][27]
- Elimination: The majority of the drug is eliminated in the feces. The effective half-life is approximately 41 hours, supporting once-daily dosing.[25][26][27]

#### Pharmacodynamics

The pharmacodynamic effects of **fedratinib** were demonstrated in clinical studies by the dose-dependent suppression of STAT3 phosphorylation in peripheral blood cells, confirming target engagement of the JAK2 pathway.[1]

## **Regulatory Milestones and Conclusion**

The journey of **fedratinib** was marked by several corporate acquisitions and a significant regulatory hurdle. Originally discovered by TargeGen, the compound was acquired by Sanofi-Aventis in 2010. Following the clinical hold in 2013, the rights to **fedratinib** were acquired by Impact Biomedicines in 2016, which was subsequently acquired by Celgene in 2018.







Based on the robust efficacy and manageable safety profile demonstrated in the JAKARTA and JAKARTA-2 trials, **fedratinib** was granted Priority Review and Orphan Drug designation by the U.S. Food and Drug Administration (FDA). In August 2019, the FDA approved **fedratinib** for the treatment of adults with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.[20]

**Fedratinib** represents a significant advancement in the treatment of myelofibrosis, offering a much-needed therapeutic option for both treatment-naive patients and those who have failed prior JAK inhibitor therapy. Its development underscores the success of targeted drug discovery and the perseverance required to navigate the complexities of clinical and regulatory pathways.

### **Visualizations**





Click to download full resolution via product page



Figure 1. A timeline of the key discovery, corporate, and clinical milestones in the development of **fedratinib**.





#### Click to download full resolution via product page

Figure 2. The JAK/STAT signaling pathway and the mechanism of action of **fedratinib**.





#### Click to download full resolution via product page

Figure 3. A generalized workflow for the development of **fedratinib** from target identification to regulatory approval.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A randomized, placebo-controlled study of the pharmacokinetics, pharmacodynamics, and tolerability of the oral JAK2 inhibitor fedratinib (SAR302503) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Clinical Utility of Fedratinib in Myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Fedratinib in myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice PMC [pmc.ncbi.nlm.nih.gov]
- 12. FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN) PMC [pmc.ncbi.nlm.nih.gov]
- 13. Model-Assisted Spleen Contouring for Assessing Splenomegaly in Myelofibrosis: A Fast and Reproducible Approach to Evaluate Progression and Treatment Response | MDPI [mdpi.com]

### Foundational & Exploratory





- 14. Modern Management of Splenomegaly in Patients with Myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Myelofibrosis Symptom Assessment Form (MFSAF): An Evidence-based Brief Inventory to Measure Quality of Life and Symptomatic Response to Treatment in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myelofibrosis symptom assessment form total symptom score version 4.0: measurement properties from the MOMENTUM phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
- 20. Fedratinib for Myelofibrosis The ASCO Post [ascopost.com]
- 21. Updated results of the placebo-controlled, phase III JAKARTA trial of fedratinib in patients with intermediate-2 or high-risk myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 22. Janus kinase-2 inhibitor fedratinib in patients with myelofibrosis previously treated with ruxolitinib (JAKARTA-2): a single-arm, open-label, non-randomised, phase 2, multicentre study PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Celgene Updated Analysis of JAKARTA2 Fedratinib Study Shows Clinically Meaningful Responses in Patients Previously Treated for Myelofibrosis with Ruxolitinib BioSpace [biospace.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. researchgate.net [researchgate.net]
- 26. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 27. go.drugbank.com [go.drugbank.com]
- 28. bms.com [bms.com]
- To cite this document: BenchChem. [The Journey of Fedratinib: From Discovery to a Targeted Therapy for Myelofibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684426#fedratinib-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com